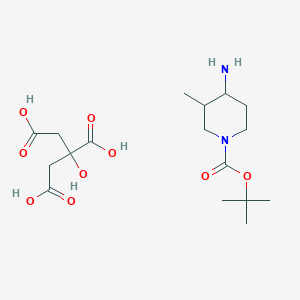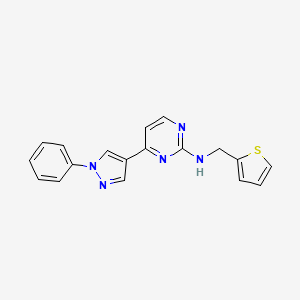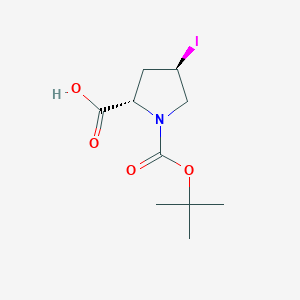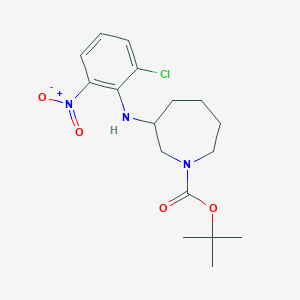
tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt is a chemical compound with the molecular formula C14H22N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in organic synthesis and has potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt typically involves the reaction of tert-butyl carbamate with 1-amino-3-phenylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules .
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also used in the development of biochemical assays .
Medicine
In medicine, this compound has potential therapeutic applications. It is being investigated for its role in drug development and as a potential treatment for certain diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. It is also used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate
- tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate hydrochloride
- tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate sulfate
Uniqueness
tert-Butyl 1-amino-3-phenylpropan-2-ylcarbamate fumarate salt is unique due to its specific chemical structure and properties. It offers distinct advantages in terms of stability, solubility, and reactivity compared to similar compounds. These unique characteristics make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C18H26N2O6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C14H22N2O2.C4H4O4/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11;5-3(6)1-2-4(7)8/h4-8,12H,9-10,15H2,1-3H3,(H,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
BKXKCERAGQMOKL-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione](/img/structure/B11831345.png)


![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)

![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B11831378.png)
![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)
![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)

![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)
